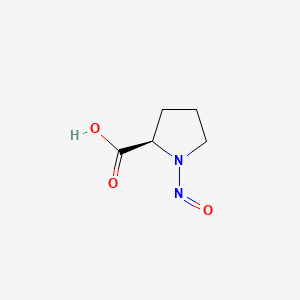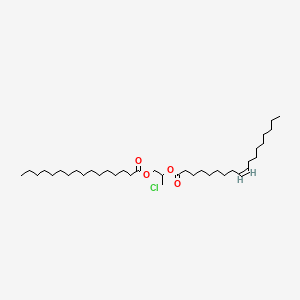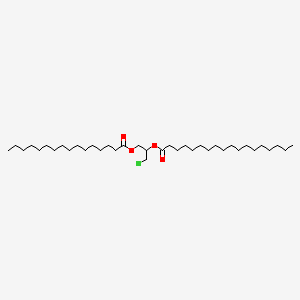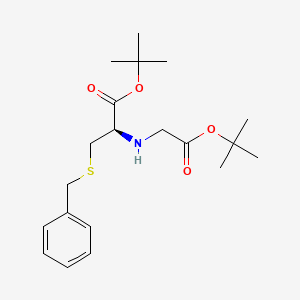![molecular formula C14H12O2 B562242 4-Benzyloxy-[7-13C]benzaldehyde CAS No. 827308-41-8](/img/structure/B562242.png)
4-Benzyloxy-[7-13C]benzaldehyde
Vue d'ensemble
Description
4-Benzyloxy-[7-13C]benzaldehyde is a carbon-13 labeled organic compound that is commonly used in scientific research. It is a benzaldehyde derivative with a 13C isotope at the seventh carbon position. This compound is used in various fields of research, including medical, environmental, and industrial research.
Méthodes De Préparation
The synthesis of 4-Benzyloxy-[7-13C]benzaldehyde typically involves the introduction of a benzyloxy group to a benzaldehyde molecule. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Benzyloxy-[7-13C]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions
Applications De Recherche Scientifique
4-Benzyloxy-[7-13C]benzaldehyde is widely used in scientific research due to its stable carbon-13 isotope, which makes it an excellent reference compound in spectroscopic studies. It is used as a model for studying reaction mechanisms and as a reference standard for nuclear magnetic resonance (NMR) spectroscopy . Additionally, it is used in the synthesis of various organic compounds, including ligands for estrogen receptors and other biologically active molecules .
Mécanisme D'action
The mechanism of action of 4-Benzyloxy-[7-13C]benzaldehyde involves its interaction with specific molecular targets and pathways. In spectroscopic studies, the carbon-13 isotope provides a distinct signal that can be tracked to study the behavior of the compound in different chemical environments. This helps in understanding the reaction mechanisms and the structural properties of the compound .
Comparaison Avec Des Composés Similaires
4-Benzyloxy-[7-13C]benzaldehyde can be compared with other similar compounds such as:
4-(Benzyloxy)benzaldehyde: This compound is similar but does not have the carbon-13 isotope.
4-(Methylthio)benzaldehyde: This compound has a methylthio group instead of a benzyloxy group and is used in different chemical reactions and applications.
4-(Difluoromethoxy)benzaldehyde: This compound has a difluoromethoxy group and is used in the synthesis of fluorinated organic compounds.
The uniqueness of this compound lies in its carbon-13 labeling, which provides valuable insights in spectroscopic studies and enhances its utility in scientific research .
Propriétés
IUPAC Name |
4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTWZSXLLMNMQC-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661804 | |
| Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827308-41-8 | |
| Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

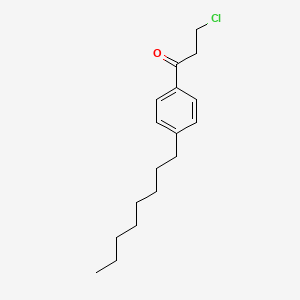



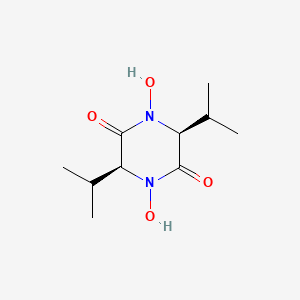
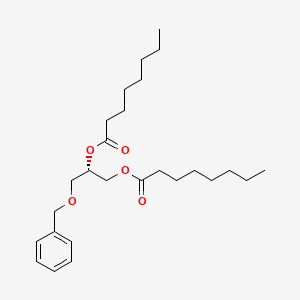
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)

